Isopropyl 3-aminopropanoate hydrochloride
Overview
Description
Isopropyl 3-aminopropanoate hydrochloride is a chemical compound with the molecular formula C6H13NO2·HCl It is a derivative of 3-aminopropanoic acid, where the carboxyl group is esterified with isopropyl alcohol, and the amino group is protonated to form the hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl 3-aminopropanoate hydrochloride typically involves the esterification of 3-aminopropanoic acid with isopropyl alcohol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.
Reduction: The compound can be reduced to form isopropyl 3-aminopropanol, especially under catalytic hydrogenation conditions.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of isopropyl 3-aminopropanol.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Isopropyl 3-aminopropanoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of isopropyl 3-aminopropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release 3-aminopropanoic acid, which can then participate in various biochemical pathways. The hydrochloride salt form enhances its solubility and stability, facilitating its use in aqueous environments.
Comparison with Similar Compounds
Ethyl 3-aminopropanoate hydrochloride: Similar structure but with an ethyl ester group instead of isopropyl.
Methyl 3-aminopropanoate hydrochloride: Contains a methyl ester group.
Propyl 3-aminopropanoate hydrochloride: Contains a propyl ester group.
Uniqueness: Isopropyl 3-aminopropanoate hydrochloride is unique due to its specific ester group, which can influence its reactivity and interaction with other molecules. The isopropyl group provides steric hindrance, which can affect the compound’s stability and reactivity compared to its ethyl, methyl, and propyl counterparts.
Properties
IUPAC Name |
propan-2-yl 3-aminopropanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5(2)9-6(8)3-4-7;/h5H,3-4,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJJVRUMTOXLAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655349 | |
Record name | Propan-2-yl beta-alaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39825-36-0, 51871-17-1 | |
Record name | Propan-2-yl beta-alaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | propan-2-yl 3-aminopropanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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